2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a complex organic compound that features an indole ring, a thiazole ring, and a pyrrolidine ring
Scientific Research Applications
2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and pyrrolidine moieties. Common reagents used in these reactions include halogenated intermediates, amines, and acylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The indole and thiazole rings are known to facilitate interactions with biological macromolecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(pyrrolidin-2-ylmethyl)acetamide
- 2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)ethyl)acetamide
Uniqueness
2-(1H-indol-3-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is unique due to the presence of both thiazole and pyrrolidine rings, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-17(10-13-11-20-16-6-2-1-5-15(13)16)21-12-14-4-3-8-22(14)18-19-7-9-24-18/h1-2,5-7,9,11,14,20H,3-4,8,10,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRWPPMIJJJRDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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